molecular formula C21H27N5O B11181839 5-heptyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

5-heptyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

Cat. No.: B11181839
M. Wt: 365.5 g/mol
InChI Key: INDJKGCUHBOBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-heptyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a heptyl chain, a methyl group, and a quinazoline moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-heptyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Introduction of the Quinazoline Moiety: The quinazoline moiety can be introduced via nucleophilic substitution reactions, where a suitable quinazoline derivative reacts with the pyrimidine core.

    Alkylation: The heptyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-heptyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-heptyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting specific biological pathways.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-heptyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting the biological pathways they regulate. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol
  • 5-benzyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

Uniqueness

5-heptyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is unique due to its heptyl chain, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the heptyl group can influence the compound’s solubility, membrane permeability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H27N5O

Molecular Weight

365.5 g/mol

IUPAC Name

5-heptyl-4-methyl-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C21H27N5O/c1-4-5-6-7-8-12-17-15(3)23-21(25-19(17)27)26-20-22-14(2)16-11-9-10-13-18(16)24-20/h9-11,13H,4-8,12H2,1-3H3,(H2,22,23,24,25,26,27)

InChI Key

INDJKGCUHBOBMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(N=C(NC1=O)NC2=NC3=CC=CC=C3C(=N2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.